(5Z)-3-(2-ethylhexyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-(2-ethylhexyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a thiazolidinone core, which is known for its biological activity, and a pyrazole moiety, which is often found in pharmaceuticals due to its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(2-ethylhexyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thioamide with an α-halo acid or ester under basic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring can be synthesized separately through the reaction of hydrazine with a 1,3-diketone, followed by coupling with the thiazolidinone core.
Final Coupling and Functionalization: The final step involves the coupling of the pyrazole-thiazolidinone intermediate with the appropriate aldehyde or ketone to introduce the methylene bridge and the 2-ethylhexyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring or the thiazolidinone carbonyl group, potentially leading to the formation of dihydropyrazoles or thiazolidines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrazoles or thiazolidines.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug discovery and development. Its thiazolidinone core is known for its antimicrobial and anti-inflammatory properties, while the pyrazole moiety can contribute to various biological activities.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. The combination of the thiazolidinone and pyrazole structures suggests it may have applications in treating diseases such as cancer, infections, and inflammatory conditions.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of (5Z)-3-(2-ethylhexyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one likely involves multiple molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes, such as inflammation or cell proliferation.
Pathways: It could modulate signaling pathways related to oxidative stress, apoptosis, or cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar thiazolidinone core, used in various synthetic applications.
Disilane-bridged architectures: Compounds with unique electronic properties, used in materials science.
Uniqueness
What sets (5Z)-3-(2-ethylhexyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one apart is its combination of a thiazolidinone core and a pyrazole moiety, which provides a unique set of chemical and biological properties
Properties
CAS No. |
623939-93-5 |
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Molecular Formula |
C28H30FN3OS2 |
Molecular Weight |
507.7 g/mol |
IUPAC Name |
(5Z)-3-(2-ethylhexyl)-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H30FN3OS2/c1-4-6-10-20(5-2)17-31-27(33)25(35-28(31)34)16-22-18-32(23-11-8-7-9-12-23)30-26(22)21-14-13-19(3)24(29)15-21/h7-9,11-16,18,20H,4-6,10,17H2,1-3H3/b25-16- |
InChI Key |
QVCFOVCSIKGCQD-XYGWBWBKSA-N |
Isomeric SMILES |
CCCCC(CC)CN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)C)F)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)C)F)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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